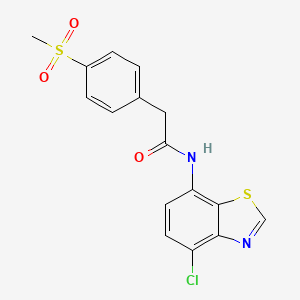![molecular formula C15H16N2O3S2 B6542926 N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide CAS No. 1060225-02-6](/img/structure/B6542926.png)
N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide” is a chemical compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Scientific Research Applications
Anti-Inflammatory Properties
Thiophene derivatives have been reported to possess anti-inflammatory properties . Therefore, “N-cyclopropyl-2-(4-(thiophene-2-sulfonamido)phenyl)acetamide” could potentially be used in the development of new anti-inflammatory drugs.
Anti-Psychotic Applications
Thiophene derivatives have also been found to have anti-psychotic effects . This suggests that our compound could be explored for its potential use in treating various psychiatric disorders.
Anti-Arrhythmic Effects
Thiophene-based compounds have been reported to exhibit anti-arrhythmic properties . This implies that “N-cyclopropyl-2-(4-(thiophene-2-sulfonamido)phenyl)acetamide” could be investigated for its potential in treating heart rhythm disorders.
Anti-Anxiety Applications
Thiophene derivatives have shown anti-anxiety effects . This suggests that our compound could potentially be used in the development of new anti-anxiety medications.
Anti-Fungal Properties
Thiophene-based compounds have been found to possess anti-fungal properties . This implies that “N-cyclopropyl-2-(4-(thiophene-2-sulfonamido)phenyl)acetamide” could be explored for its potential use in treating fungal infections.
Antioxidant Properties
Thiophene derivatives have been reported to exhibit antioxidant properties . This suggests that our compound could potentially be used in the development of new antioxidant drugs.
Anti-Mitotic Effects
Thiophene-based compounds have been found to have anti-mitotic effects . This implies that “N-cyclopropyl-2-(4-(thiophene-2-sulfonamido)phenyl)acetamide” could be investigated for its potential in treating diseases related to cell division, such as cancer.
Anti-Microbial Properties
Thiophene derivatives have shown anti-microbial effects . This suggests that our compound could potentially be used in the development of new anti-microbial medications.
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit dihydrofolate reductase (dhfr), a key enzyme in the folate pathway .
Mode of Action
Sulfonamides, including this compound, are known to inhibit dhfr . DHFR catalyzes the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides. By inhibiting DHFR, sulfonamides prevent the synthesis of nucleotides, thereby inhibiting DNA replication in cells .
Biochemical Pathways
The biochemical pathways affected by N-cyclopropyl-2-(4-(thiophene-2-sulfonamido)phenyl)acetamide are likely related to the folate pathway due to its potential inhibition of DHFR . This inhibition disrupts the synthesis of nucleotides, affecting DNA replication and cell division. The downstream effects of this disruption can lead to cell death, particularly in rapidly dividing cells.
Result of Action
Based on the known effects of sulfonamides, this compound could potentially inhibit dna replication and cell division by disrupting the folate pathway . This could result in the death of rapidly dividing cells, such as bacterial cells or cancer cells.
properties
IUPAC Name |
N-cyclopropyl-2-[4-(thiophen-2-ylsulfonylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-14(16-12-7-8-12)10-11-3-5-13(6-4-11)17-22(19,20)15-2-1-9-21-15/h1-6,9,12,17H,7-8,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVCILAXJMIGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(4-(thiophene-2-sulfonamido)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542849.png)
![2-[4-(2,4-difluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542856.png)
![2-[4-(2,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542861.png)
![N,N-dimethyl-2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542868.png)

![2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6542876.png)
![2-[4-(thiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542880.png)
![2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6542881.png)
![2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542892.png)
![2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542899.png)
![2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6542918.png)
![N-cyclopropyl-2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6542924.png)
![2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide](/img/structure/B6542942.png)